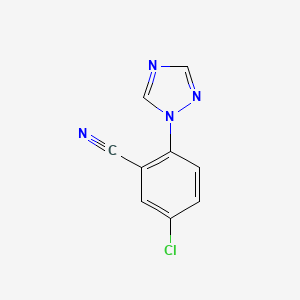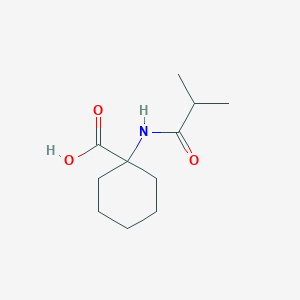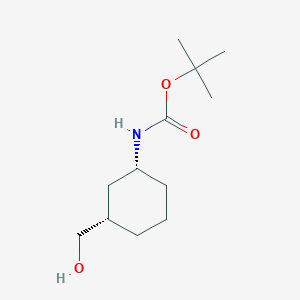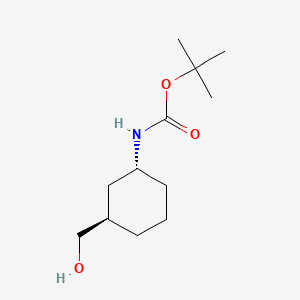
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile
説明
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile is a chemical compound with the empirical formula C8H7ClN4. It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile consists of a benzene ring substituted with a chlorine atom and a 1,2,4-triazole ring. The molecular weight of the compound is 204.62 .科学的研究の応用
Anticancer Properties
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile and its derivatives exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole, a core component in this compound, are known for their anticancer abilities. These derivatives have been extensively researched for their application in treating various forms of cancer, such as lung, colon, and breast cancer. A study highlights the development of new compounds with 1,2,4-triazole structures and their subsequent analysis using advanced physical and chemical methods, with plans to further investigate their biological activities, including potential anticancer effects (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Antimicrobial Activities
Compounds containing 1,2,4-triazole, such as 5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile, are known for their antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial activities. This is particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Al‐Azmi & Mahmoud, 2020).
Xanthine Oxidoreductase Inhibitors
Another scientific application of derivatives of 1,2,4-triazole includes their use as xanthine oxidoreductase inhibitors. These compounds have been studied for their potential in treating conditions like gout by inhibiting the production of uric acid. Research in this area includes the synthesis and evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives, highlighting their potency as inhibitors and their favorable pharmacokinetic properties (Sato et al., 2009).
Molecular Docking and Structural Studies
Structural and molecular docking studies of 1,2,4-triazole derivatives provide insights into their interaction with biological targets, enhancing our understanding of their pharmacological activities. For example, a study on the anticancer activity of a specific 1,2,4-triazole derivative includes an exhaustive analysis of its molecular structure, which helps in understanding its interaction with target proteins (Kaczor et al., 2013).
特性
IUPAC Name |
5-chloro-2-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCFCJUEHJISMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619080 | |
| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(1H-1,2,4-triazol-1-YL)benzonitrile | |
CAS RN |
449758-31-0 | |
| Record name | 5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)
![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)





![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)